BenchChemオンラインストアへようこそ!

Methyl 3-aminopiperidine-1-carboxylate

DPP-4 inhibition Type 2 diabetes Enzyme selectivity

Methyl 3-aminopiperidine-1-carboxylate (CAS 471894-94-7) is a piperidine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. It is formally listed in the European C&L Inventory under EC number 826-785-7 with notified classification and labelling according to CLP criteria.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 471894-94-7
Cat. No. B1358419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminopiperidine-1-carboxylate
CAS471894-94-7
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC(C1)N
InChIInChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3
InChIKeyQSPHDAVASCLQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-aminopiperidine-1-carboxylate (CAS 471894-94-7) | Chemical Identity, Regulatory Status, and Procurement Baseline


Methyl 3-aminopiperidine-1-carboxylate (CAS 471894-94-7) is a piperidine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . It is formally listed in the European C&L Inventory under EC number 826-785-7 with notified classification and labelling according to CLP criteria [1]. The compound is commercially available from multiple global suppliers with purity specifications typically at 95% or higher (e.g., 97% purity from Leyan) , and is designated as a research-use-only intermediate for pharmaceutical and agrochemical synthesis .

Why Methyl 3-aminopiperidine-1-carboxylate Cannot Be Substituted: Key Differentiators from Closest Analogs


The 3-aminopiperidine-1-carboxylate scaffold is pharmacologically privileged, but substitution at the N1-carboxylate position critically dictates both physicochemical properties and biological target engagement. Methyl 3-aminopiperidine-1-carboxylate is structurally and functionally distinct from its closest analogs, including methyl piperidine-1-carboxylate (CAS 1796-27-6, which lacks the 3-amino group essential for target binding) , tert-butyl 3-aminopiperidine-1-carboxylate (Boc-protected analog, which differs in steric bulk and deprotection requirements) [1], and 3-aminopiperidine dihydrochloride (CAS 138060-07-8, which lacks the N1-carboxylate protecting group and presents different reactivity and solubility profiles) . Substituting any of these analogs without empirical validation risks compromising the intended synthetic route, altering reaction yields, or abolishing biological activity in downstream applications.

Methyl 3-aminopiperidine-1-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Critical Role of the 3-Amino Substituent: Enzyme Inhibition Potency in DPP-4 Assays

The 3-aminopiperidine core is a validated pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition. In a comprehensive SAR study, substituted 3-aminopiperidines demonstrated potent DPP-4 inhibition with IC50 values in the nanomolar range (exact values reported for multiple analogs) and exhibited superb selectivity over related peptidases including QPP, DPP8, and DPP9 [1]. Methyl 3-aminopiperidine-1-carboxylate serves as the direct synthetic precursor to these biologically active 3-aminopiperidines following N1-deprotection and further functionalization. The methyl carbamate protecting group provides a balance of stability and ease of removal that is distinct from the tert-butyl carbamate (Boc) analog, which requires stronger acidic conditions for deprotection.

DPP-4 inhibition Type 2 diabetes Enzyme selectivity

Antibacterial Activity of Aminopiperidine Derivatives: Class-Level Potency Against Resistant Strains

Aminopiperidine derivatives have been identified as a promising class of antibacterial agents with activity against clinically relevant resistant pathogens. In a focused medicinal chemistry program, newly synthesized aminopiperidine derivatives demonstrated in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) in mouse infection models [1]. Additionally, a series of amino-piperidine antibacterials targeting bacterial type IIA topoisomerases exhibited broad-spectrum potency and oral efficacy in a rat lung infection model [2]. While specific MIC values for methyl 3-aminopiperidine-1-carboxylate are not reported, the compound is explicitly cited as an intermediate in the synthesis of aminopiperidine-based antibacterials, and its structural features (3-amino group, N1-carboxylate) are essential for subsequent derivatization to achieve antibacterial activity.

Antibacterial Gram-positive MRSA VRE PRSP

Selective Inhibition of Bacterial Cysteine Protease IdeS: Piperidine Moiety as Critical Scaffold Element

In a study evaluating peptide analogues containing a piperidine moiety as potential inhibitors of the bacterial IgG-degrading enzyme IdeS from Streptococcus pyogenes, several piperidine-based analogues were identified as inhibitors, whereas none of the corresponding peptides lacking the piperidine scaffold showed any inhibitory activity [1]. The study further demonstrated that smaller piperidine-containing analogues exhibited selective inhibition of IdeS without cross-reactivity against related cysteine proteases SpeB and papain. This establishes the piperidine scaffold—specifically the 3-aminopiperidine core—as a critical structural determinant for IdeS inhibitory activity.

Cysteine protease inhibition IdeS Streptococcus pyogenes Virulence

Methyl 3-aminopiperidine-1-carboxylate: Validated Research and Industrial Application Scenarios


Synthesis of DPP-4 Inhibitors for Type 2 Diabetes Drug Discovery

Methyl 3-aminopiperidine-1-carboxylate serves as a key intermediate for the synthesis of substituted 3-aminopiperidines that have been validated as potent, selective, and orally bioavailable DPP-4 inhibitors [1]. Following controlled deprotection of the methyl carbamate group, the free 3-aminopiperidine can be further functionalized to generate lead compounds with nanomolar DPP-4 inhibitory activity and excellent selectivity profiles over related peptidases (QPP, DPP8, DPP9) [1]. This scenario is supported by primary research demonstrating that the 3-aminopiperidine core is essential for DPP-4 inhibition, and the methyl carbamate protecting group provides a synthetically advantageous balance of stability and ease of removal.

Development of Novel Antibacterial Agents Targeting Resistant Gram-Positive Pathogens

For medicinal chemistry programs focused on overcoming antibacterial resistance, methyl 3-aminopiperidine-1-carboxylate provides a protected aminopiperidine building block that can be elaborated into analogs with demonstrated in vivo efficacy against MRSA, VRE, and PRSP [1]. The aminopiperidine scaffold has been shown to improve pharmacokinetic properties and oral bioavailability compared to earlier amidopiperidine-based PDF inhibitors [1]. Additionally, amino-piperidines targeting bacterial type IIA topoisomerases have demonstrated broad-spectrum potency and oral efficacy in rat lung infection models .

Anti-Virulence Drug Discovery Targeting Streptococcus pyogenes IdeS Protease

Methyl 3-aminopiperidine-1-carboxylate is a suitable starting material for the synthesis of piperidine-containing peptide analogues designed to inhibit the bacterial cysteine protease IdeS, a key virulence factor in S. pyogenes infections [1]. Research has established that the piperidine moiety is essential for inhibitory activity, and smaller piperidine-based analogues can achieve selective IdeS inhibition without cross-reactivity against related human or bacterial proteases [1]. The methyl carbamate group enables orthogonal protection strategies during peptide coupling and scaffold elaboration.

General Heterocyclic Building Block for Pharmaceutical Intermediate Synthesis

As a versatile heterocyclic building block, methyl 3-aminopiperidine-1-carboxylate is used in the synthesis of complex organic molecules across pharmaceutical and agrochemical research programs [1]. Its dual functionality—a protected primary amine at the 3-position and a methyl carbamate at the N1-position—enables sequential and orthogonal functionalization strategies. The compound is commercially available with purity specifications of ≥95% to ≥98% from multiple global suppliers, ensuring reliable procurement for research and development purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.